molecular formula C13H16O3 B13805584 Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate CAS No. 54852-65-2

Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate

Cat. No.: B13805584
CAS No.: 54852-65-2
M. Wt: 220.26 g/mol
InChI Key: AOHTYJPWCAHBBT-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a phenyl group at position 3 and an ethyl substituent at position 2 of the oxirane ring.

Properties

CAS No.

54852-65-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 2-ethyl-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-13(12(14)15-4-2)11(16-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

AOHTYJPWCAHBBT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring is highly strained and reactive, making it susceptible to nucleophilic opening. The ester group can also participate in various acylation reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The substituents on the oxirane ring and ester group significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate* 2-ethyl, 3-phenyl C₁₃H₁₆O₃ 232.28 g/mol Increased steric bulk due to ethyl group; potential for enhanced lipophilicity.
Ethyl 3-methyl-3-phenyloxirane-2-carboxylate 3-methyl, 3-phenyl C₁₂H₁₄O₃ 206.24 g/mol Methyl substituent reduces steric hindrance; common in flavoring agents .
Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate 3-cyclopropyl, 3-phenyl C₁₄H₁₆O₃ 232.28 g/mol Cyclopropyl group introduces ring strain, altering reactivity .
Ethyl 3,3-diphenyloxirane-2-carboxylate 3,3-diphenyl C₁₇H₁₆O₃ 268.31 g/mol Enhanced aromaticity; likely lower solubility in polar solvents .
Ethyl 3-phenyloxirane-2-carboxylate 3-phenyl (variable stereochemistry) C₁₁H₁₂O₃ 192.21 g/mol Simplest analog; widely studied for stereochemical effects .

*Note: Exact data for this compound inferred from analogs (e.g., ).

Physicochemical Properties

  • Lipophilicity : The ethyl substituent in this compound likely increases logP compared to the methyl analog (C₁₂H₁₄O₃), favoring membrane permeability in biological systems.
  • Density/Solubility : Ethyl 3,3-diphenyloxirane-2-carboxylate (1.102 g/mL, similar to ) suggests higher density due to aromatic stacking. Polar substituents (e.g., cyclopropyl) may marginally improve aqueous solubility .

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